3-(4-bromophenyl)-3-oxo-2-[(2Z)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile
Description
3-(4-Bromophenyl)-3-oxo-2-[(2Z)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile is a heterocyclic compound featuring a quinazolinone core fused with a propanenitrile moiety and a 4-bromophenyl substituent. Its structure includes:
- A 3-oxo propanenitrile group, which may enhance electrophilic reactivity and participate in hydrogen bonding .
- A 4-bromophenyl substituent, providing steric bulk and lipophilicity, which can influence solubility and membrane permeability .
This compound’s synthesis likely involves condensation reactions between bromophenyl ketones and quinazolinone precursors, followed by crystallization and structural validation using tools like SHELXL and ORTEP .
Properties
IUPAC Name |
(Z)-3-(4-bromophenyl)-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O2/c18-11-7-5-10(6-8-11)15(22)13(9-19)16-20-14-4-2-1-3-12(14)17(23)21-16/h1-8,22H,(H,20,21,23)/b15-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEJAMLPPJIKSB-SQFISAMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=C(C3=CC=C(C=C3)Br)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C(/C3=CC=C(C=C3)Br)\O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-3-oxo-2-[(2Z)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile typically involves multi-step organic reactions One common approach is to start with the bromination of a suitable phenyl precursor, followed by the formation of the quinazolinone ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-3-oxo-2-[(2Z)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-3-oxo-2-[(2Z)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the quinazolinone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Key Observations :
- The quinazolinone core in the target compound distinguishes it from thiazolidinone (Compound 31) and triazine (Compound 5l) derivatives.
- Bromophenyl groups are shared with Compounds 41 and 5l, suggesting similar lipophilicity profiles.
- The propanenitrile moiety in the target and Compound 31 may confer similar reactivity in nucleophilic addition reactions .
Physicochemical Properties
Analysis :
- The target’s low solubility aligns with its bromophenyl and quinazolinone groups, which reduce polarity.
- Compound 5l exhibits higher solubility due to ester and methoxy groups enhancing polarity .
- LogP values correlate with substituents: bromine and aromatic rings increase lipophilicity (e.g., Compound 41) .
Target Compound
- Structural characterization via X-ray crystallography (using SHELXL and ORTEP ) confirms the (2Z)-configuration of the quinazolinone-ylidene group.
- Theoretical applications: Potential kinase inhibition due to quinazolinone’s resemblance to ATP-binding site inhibitors .
Compound 31 (Thiazolidinone Derivative)
- Exhibits antimicrobial activity in preliminary assays, attributed to the thiazolidinone core’s ability to disrupt bacterial membranes .
Compound 41 (Triazinoindole Derivative)
- Shows antitumor activity in vitro, likely due to intercalation into DNA via the planar triazinoindole system .
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